molecular formula C6H11ClN4O2 B1442247 Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride CAS No. 1332528-76-3

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride

Cat. No. B1442247
CAS RN: 1332528-76-3
M. Wt: 206.63 g/mol
InChI Key: FUPWBCLISZIHLC-UHFFFAOYSA-N
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Description

“Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate” is a chemical compound with a molecular weight of 170.17 . It is used in various applications and research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate” can be represented by the InChI code: 1S/C6H10N4O2/c1-12-5(11)2-3-10-4-8-6(7)9-10/h4H,2-3H2,1H3,(H2,7,9) .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-Triazoles have found applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in this field .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds with different targets . This leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Chemical Biology

1,2,3-Triazoles have applications in chemical biology . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . Their ability to form hydrogen bonds with different targets makes them suitable for use in this field .

Materials Science

1,2,3-Triazoles have found applications in materials science . Their high chemical stability and strong dipole moment make them suitable for use in this field .

Safety and Hazards

The safety information for “Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate” includes Hazard Statements H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.ClH/c1-12-5(11)3-2-4-8-6(7)10-9-4;/h2-3H2,1H3,(H3,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPWBCLISZIHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC(=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride
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Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride
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Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride
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Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride

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